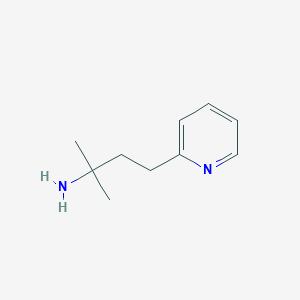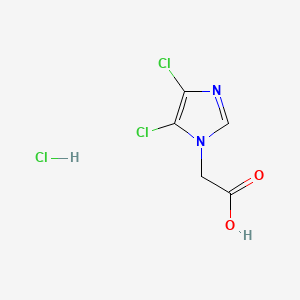![molecular formula C11H8ClF3O B13604741 (1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride](/img/structure/B13604741.png)
(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane ring with a carbonyl chloride functional group
Métodos De Preparación
The synthesis of rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride typically involves the trifluoromethylation of a suitable precursor. One common method involves the reaction of a cyclopropane derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of radical initiators or catalysts to facilitate the formation of the trifluoromethyl group . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms.
Substitution: The carbonyl chloride group can be substituted with nucleophiles to form amides, esters, or other derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride has several scientific research applications:
Biology: The compound’s unique structural features make it a candidate for studying enzyme interactions and biological pathways involving fluorinated molecules.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with improved metabolic stability and bioavailability.
Mecanismo De Acción
The mechanism by which rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological or chemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar compounds to rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride include other trifluoromethylated cyclopropane derivatives and fluorinated aromatic compounds. These compounds share the trifluoromethyl group, which imparts unique properties such as increased lipophilicity and metabolic stability. rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride is unique due to its specific structural arrangement, which can lead to distinct reactivity and applications .
Propiedades
Fórmula molecular |
C11H8ClF3O |
|---|---|
Peso molecular |
248.63 g/mol |
Nombre IUPAC |
(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C11H8ClF3O/c12-10(16)9-5-8(9)6-2-1-3-7(4-6)11(13,14)15/h1-4,8-9H,5H2/t8-,9+/m0/s1 |
Clave InChI |
KHRHYTVOWVIBIU-DTWKUNHWSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1C(=O)Cl)C2=CC(=CC=C2)C(F)(F)F |
SMILES canónico |
C1C(C1C(=O)Cl)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


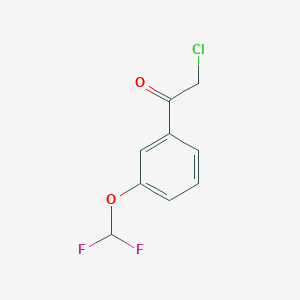
![n-[(4-Chloro-3-fluorophenyl)methyl]hydroxylamine](/img/structure/B13604666.png)
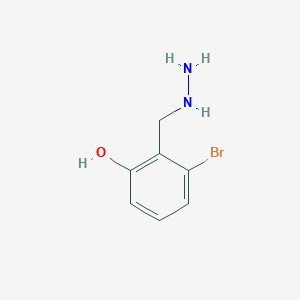

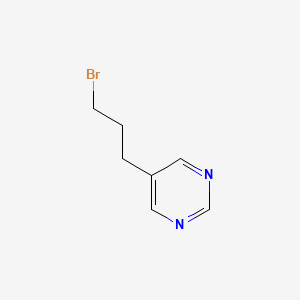




![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)
